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Compound of Interest

Compound Name: 5-Fluoro-6-nitro-1H-indazole

Cat. No.: B1446472 Get Quote

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to

a viable clinical candidate is paved with data. For researchers, scientists, and drug

development professionals, the initial characterization of a novel compound is a critical juncture

that dictates its entire developmental trajectory. A molecule's inherent physicochemical

properties—its solubility, stability, lipophilicity, and solid-state characteristics—are not merely

data points; they are the fundamental determinants of its pharmacokinetic and

pharmacodynamic behavior.

This guide focuses on 5-Fluoro-6-nitro-1H-indazole, a heterocyclic compound of significant

interest. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone

of numerous therapeutic agents.[1] The strategic incorporation of a fluorine atom and a nitro

group is a deliberate tactic to modulate electronic properties, metabolic stability, and target-

binding interactions.[2] Understanding the precise physicochemical nature of this specific

arrangement is therefore paramount for unlocking its therapeutic potential. This document

moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective

on not just what to measure, but why specific experimental choices are made and how to

interpret the results within the broader context of drug development.

Molecular Identity and Core Properties
5-Fluoro-6-nitro-1H-indazole is a substituted indazole with the molecular formula C₇H₄FN₃O₂.

[3] The presence of both a hydrogen bond donor (the indazole N-H) and multiple hydrogen

bond acceptors (the nitro group oxygens and pyrazole nitrogen) suggests the potential for
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complex intermolecular interactions that will govern its solid-state properties and solubility. The

fluoro- and nitro-substituents are strongly electron-withdrawing, which significantly influences

the electron density distribution across the aromatic system, impacting its pKa and potential for

metabolic transformation.

Table 1: Core Physicochemical Properties of 5-Fluoro-6-nitro-1H-indazole
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Property Value Source & Notes

IUPAC Name 5-fluoro-6-nitro-1H-indazole [3]

CAS Number 1360952-20-0 [3]

Molecular Formula C₇H₄FN₃O₂ [3]

Molecular Weight 181.12 g/mol Computed by PubChem.[3]

Exact Mass 181.02875454 Da Computed by PubChem.[3]

Appearance Yellow solid

Inferred from analogous

compounds like 6-fluoro-5-

nitro-1H-indazole.[4]

Melting Point
Data not available in searched

literature.

For comparison, the related

compound 5-nitro-1H-indazole

has a melting point of 204-

208°C, suggesting a high-

melting, stable crystalline solid.

Solubility
Data not available in searched

literature.

Expected to have low aqueous

solubility due to its aromatic

nature but may be soluble in

polar organic solvents like

DMSO, DMF, and methanol.

XLogP3 (Lipophilicity) 1.5

Computed by PubChem.[3]

This moderate value suggests

a balance between aqueous

solubility and membrane

permeability, a desirable trait

for oral bioavailability.

Topological Polar Surface Area 74.5 Å²

Computed by PubChem.[3]

This value is within the typical

range for orally bioavailable

drugs (often < 140 Å²),

suggesting good potential for

cell membrane permeation.
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Hydrogen Bond Donors 1 Computed by PubChem.[3]

Hydrogen Bond Acceptors 4 Computed by PubChem.[3]

Synthesis and Structural Confirmation: An
Integrated Workflow
The reliable characterization of a compound begins with its synthesis and purification. A

common route to nitro-fluoro-indazoles involves the nitration of a fluorinated indazole precursor.

[4] The subsequent purification is crucial for obtaining material suitable for definitive analytical

testing.
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Synthesis & Purification

Start: 6-Fluoro-1H-indazole
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(Saturated NaHCO₃)
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(Ethyl Acetate)

Purification
(Fast Column Chromatography)

Pure 5-Fluoro-6-nitro-1H-indazole
(Yellow Solid)
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Caption: General workflow for synthesis and purification.[4]

Definitive Structural Elucidation: Single-Crystal X-ray
Crystallography
While spectroscopic methods provide evidence for a proposed structure, only single-crystal X-

ray crystallography (SC-XRD) offers unambiguous proof of atomic connectivity,
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stereochemistry, and conformation in the solid state.[5][6] This technique is the gold standard

and provides invaluable insight into the intermolecular forces, such as hydrogen bonding and

π-stacking, that dictate crystal packing. This information is critical for understanding

polymorphism, which can profoundly affect a drug's stability, solubility, and bioavailability.

Crystal Growth (The Causality of Solvent Choice): The primary challenge is growing a single,

diffraction-quality crystal (typically 0.1-0.3 mm). This is more art than science. The choice of

solvent system is paramount. A solvent in which the compound is sparingly soluble is ideal.

Slow evaporation of a saturated solution in a solvent system like ethyl acetate/hexane or

dichloromethane/methanol at room temperature is a common starting point. The goal is to

allow molecules to deposit slowly onto a growing lattice, ensuring order.

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head.

The crystal is placed in an intense, monochromatic X-ray beam and rotated.[5] As the crystal

rotates, a unique diffraction pattern of reflections (spots) is generated and recorded by a

detector. A full dataset often requires collecting tens of thousands of reflections.

Structure Solution and Refinement: The diffraction pattern is mathematically decoded (using

direct methods) to generate an initial electron density map of the unit cell.[6] From this map,

the positions of the atoms are inferred. This initial model is then refined computationally,

adjusting atomic positions and thermal parameters until the calculated diffraction pattern

matches the experimentally observed pattern.

Data Interpretation: The final refined structure provides precise bond lengths, bond angles,

and torsional angles. It will definitively confirm the 5-fluoro-6-nitro substitution pattern and

reveal how the molecules pack in the crystal, guided by N-H···O (nitro) or N-H···N (pyrazole)

hydrogen bonds.

Spectroscopic and Spectrometric Characterization
A suite of spectroscopic techniques is required to confirm the identity and purity of each

synthesized batch. The workflow below illustrates a comprehensive approach to

characterization.
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Comprehensive Analytical Workflow

Purified Compound

Mass Spectrometry (MS)
- Confirm Molecular Weight

¹H & ¹³C NMR
- Map C-H Framework

¹⁹F NMR
- Confirm Fluorine Presence & Environment

FTIR Spectroscopy
- Identify Functional Groups

Purity Analysis (HPLC)
- Quantify Purity (%)

Final Structural Confirmation
& Purity Report

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For

this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Sample Preparation: Accurately weigh ~5-10 mg of 5-Fluoro-6-nitro-1H-indazole. Dissolve

in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is strategic: it

readily dissolves many polar heterocyclic compounds, and its high boiling point allows for

variable temperature studies if needed. The acidic N-H proton is also observable in DMSO-

d₆, whereas it might exchange in D₂O or CD₃OD.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field

provides better signal dispersion, which is crucial for resolving complex coupling patterns.

Standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments should be run.
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¹H NMR:

N-H Proton: A broad singlet is expected at a downfield chemical shift (>13 ppm),

characteristic of an acidic indazole proton in DMSO-d₆.[4]

Aromatic Protons: Two singlets are predicted in the aromatic region (δ 7.5-9.0 ppm). The

proton at C7 (adjacent to the fluorine-bearing carbon) and the proton at C4 (adjacent to

the nitro-bearing carbon) will appear as singlets due to the lack of adjacent proton

neighbors. The specific chemical shifts will be influenced by the strong electron-

withdrawing effects of the F and NO₂ groups.

H-F Coupling: Long-range coupling between the fluorine at C5 and the proton at C4 may

be observed, resulting in a narrow doublet or broadening of the C4-H signal.

¹³C NMR:

Seven distinct carbon signals are expected.

C-F Carbon: The carbon directly attached to the fluorine (C5) will appear as a large

doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-260 Hz).

Adjacent Carbons: The carbons ortho and meta to the fluorine (C4, C6, and the

bridgehead carbons) will exhibit smaller two- and three-bond C-F couplings (²JCF, ³JCF),

which is diagnostic.

C-NO₂ Carbon: The carbon bearing the nitro group (C6) will also be significantly

influenced electronically.

¹⁹F NMR (The Fluorine "Spy"):

Rationale: ¹⁹F NMR is exceptionally valuable for fluorinated drug candidates.[7][8] It offers

a wide chemical shift range, high sensitivity, and the absence of background signals,

making it a powerful tool for identification and purity assessment.[9]

Expected Spectrum: A single resonance is expected. Its chemical shift will be

characteristic of a fluorine atom on an electron-deficient aromatic ring. The signal may

appear as a narrow multiplet due to long-range couplings to nearby protons (e.g., H-4).
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Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a primary identity check.

Method Choice (Causality): Electrospray Ionization (ESI) is the method of choice for this

molecule. It is a "soft" ionization technique that typically produces the intact molecular ion (or

a protonated/deprotonated version) with minimal fragmentation, making data interpretation

straightforward.

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable

solvent like methanol or acetonitrile.

Analysis: Infuse the solution into the ESI source.

Expected Result: In negative ion mode, the primary ion observed would be the deprotonated

molecule [M-H]⁻ at m/z 180.02.[4] In positive ion mode, the protonated molecule [M+H]⁺ at

m/z 182.04 or the sodium adduct [M+Na]⁺ at m/z 204.02 may be observed. High-resolution

MS (HRMS) can confirm the elemental composition to within a few parts per million,

providing definitive confirmation of the molecular formula.

Infrared (IR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR), where a

small amount of the solid powder is pressed against a diamond or germanium crystal.

Alternatively, a KBr pellet can be prepared.

Expected Absorption Bands:

N-H Stretch: A broad band around 3100-3300 cm⁻¹.

Aromatic C-H Stretch: Sharp bands just above 3000 cm⁻¹.

N=O Asymmetric & Symmetric Stretch: Two strong, characteristic bands, typically around

1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), are definitive for the nitro

group.
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C=C/C=N Aromatic Stretches: Multiple bands in the 1400-1620 cm⁻¹ region.

C-F Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Impact of Properties on Drug Development
The ultimate goal of characterizing a potential drug candidate is to predict its behavior in a

biological system. The physicochemical properties are the foundation for this prediction.

Physicochemical Properties

Drug Development Outcomes

Solubility (Aqueous)
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Formulation &
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Distribution &
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Solid State
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pKa
affects solubility in GI tract
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dictates charge state at target
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Caption: Relationship between core properties and development outcomes.

Conclusion
5-Fluoro-6-nitro-1H-indazole represents a molecule designed with therapeutic intent,

leveraging established medicinal chemistry principles. Its comprehensive characterization is not
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a rote exercise but a strategic necessity. This guide outlines an integrated, multi-technique

approach to defining its fundamental physicochemical properties. By employing high-resolution

mass spectrometry, a full suite of NMR techniques (including ¹⁹F NMR), and definitive X-ray

crystallography, researchers can build a robust data package. This package is the essential

foundation for all subsequent stages of development, from formulation and preclinical ADME

studies to eventual clinical trials. The insights gained from these foundational measurements

provide the rational basis for advancing this promising scaffold toward its ultimate goal:

becoming a safe and effective therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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